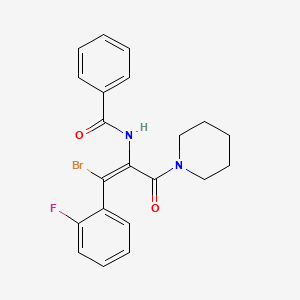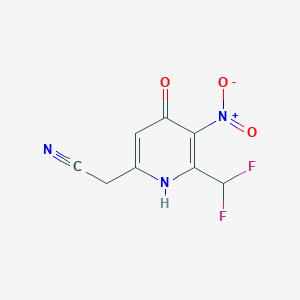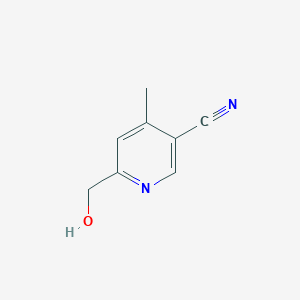![molecular formula C10H8O2 B11781376 5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11781376.png)
5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound with the molecular formula C10H8O2 It is a derivative of 2,3-dihydrobenzo[b][1,4]dioxine, featuring an ethynyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine typically involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The overall yield of this synthetic route is approximately 35%, and the structure of the product is characterized by 1H-NMR analysis . This method benefits from the proper choice of solvent and reaction temperature, which minimizes side reactions and simplifies the synthetic and isolation processes.
Industrial Production Methods
. These services ensure high purity and quality control, making the compound suitable for research and development purposes.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include carbonyl compounds, saturated derivatives, and substituted analogs, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for cannabinoid receptors (CB1 and CB2), exhibiting selectivity towards CB2 receptors . This interaction modulates the activity of these receptors, influencing various physiological processes such as pain perception, inflammation, and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine: The parent compound without the ethynyl group.
Naphthalene derivatives: Compounds with similar aromatic structures but different functional groups.
Fluorene derivatives: Compounds with extended side chains and similar biological activities.
Uniqueness
5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of selective ligands for biological receptors.
Eigenschaften
Molekularformel |
C10H8O2 |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
5-ethynyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H8O2/c1-2-8-4-3-5-9-10(8)12-7-6-11-9/h1,3-5H,6-7H2 |
InChI-Schlüssel |
UDMJXLJHUWBQTR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C2C(=CC=C1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11781301.png)


![7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11781322.png)
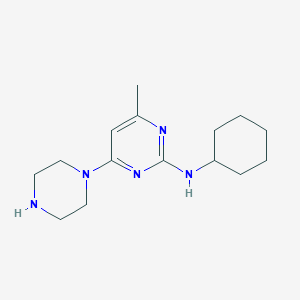
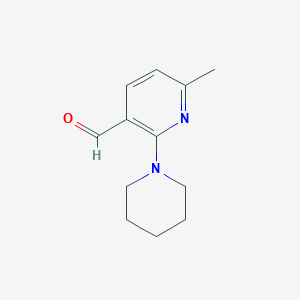

![5-(Methylsulfonyl)-4-(p-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11781341.png)
